
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt
Descripción general
Descripción
Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt (TNP-DP) is a synthetic compound used in biochemical and physiological experiments. It is a colorless and odorless powder, and is used as a substrate for a variety of enzyme assays. TNP-DP is used to measure the activity of enzymes such as thymidine kinase, phosphodiesterase, and phosphorylase. It can also be used to measure the activity of other enzymes that catalyze the transfer of phosphate from a phosphorylated substrate to an acceptor molecule.
Aplicaciones Científicas De Investigación
Biochemistry: Phosphodiesterase Activity Assessment
Application Summary
In biochemistry, this compound serves as an artificial substrate for assessing the activity of phosphodiesterase enzymes . These enzymes play a crucial role in cellular signaling by hydrolyzing phosphodiester bonds within cyclic nucleotides.
Methods of Application
The compound is used in colorimetric assays where its cleavage by phosphodiesterases releases p-nitrophenol, which can be quantified by its absorbance at 405 nm. The assay conditions typically include a buffer system, appropriate pH, and temperature control to optimize enzyme activity.
Results Summary
The results are expressed as the rate of p-nitrophenol release, which is directly proportional to the enzyme activity. This is quantified using a standard curve of p-nitrophenol to calculate the specific activity of the phosphodiesterase in units/mg protein.
Molecular Biology: Autotaxin Inhibition Assay
Application Summary
In molecular biology, Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is used as a nucleotide analog in autotaxin inhibition assays . Autotaxin is an enzyme implicated in cancer progression and metastasis.
Methods of Application
The compound is incorporated into assay systems to measure the inhibitory effects of potential drug candidates on autotaxin activity. The assay involves the incubation of the compound with autotaxin under controlled conditions, followed by the measurement of product formation.
Results Summary
Inhibitory compounds result in a decrease in the rate of product formation, which is indicative of their efficacy. The potency of inhibitors is often reported as IC50 values, representing the concentration required to inhibit 50% of the enzyme activity.
Pharmacology: Venom Phosphodiesterase Substrate
Application Summary
Pharmacologically, the compound is used as a sensitive chromogenic substrate for venom phosphodiesterase, aiding in the study of venom components and their pharmacological effects .
Methods of Application
Venom samples are incubated with the compound, and the enzymatic activity is monitored through the release of chromogenic products. The assay is performed under conditions that mimic physiological environments to ensure relevance to potential therapeutic applications.
Results Summary
The enzymatic activity is quantified by measuring the absorbance of the released chromogen, providing insights into the potency and characteristics of the venom’s phosphodiesterase activity.
Biotechnology: Substrate for Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase
Application Summary
In biotechnology, this compound is utilized as a substrate for the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme family, which includes autotaxin (ATX, NPP2) .
Methods of Application
The compound is used in assays to study the activity of NPP enzymes, which are involved in nucleotide metabolism. The assay setup involves the incubation of the compound with the enzyme under optimal conditions, followed by the detection of the reaction products.
Results Summary
The activity of the NPP enzymes is determined by the rate of hydrolysis of the compound, with the results contributing to the understanding of nucleotide signaling pathways and the development of related biotechnological applications.
Medical Research: Synthetic Substrate for Deoxyribonuclease
Application Summary
In medical research, Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is used as a synthetic substrate for bovine pancreatic deoxyribonuclease, an enzyme important in DNA metabolism .
Methods of Application
The compound is employed in assays to measure the activity of deoxyribonuclease by monitoring the release of p-nitrophenol upon enzymatic cleavage. The assays are designed to reflect the conditions found in biological systems where DNA degradation occurs.
Results Summary
The results provide quantitative data on the enzymatic activity, which is crucial for understanding the role of deoxyribonucleases in genetic regulation and disease processes.
Genetics: Chromophoric Substrate for Enzyme Studies
Application Summary
In genetics, the compound is used as an artificial chromophoric substrate to study various enzymes involved in genetic material processing .
Methods of Application
Genetic material-processing enzymes are assayed using the compound, where its cleavage results in a measurable chromogenic signal. The assays are carefully designed to ensure specificity and sensitivity.
Results Summary
The outcomes of such studies provide valuable information on the enzymes’ functions, kinetics, and potential as targets for genetic manipulation or therapeutic intervention.
These applications demonstrate the versatility of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt in scientific research, contributing to advancements in various fields through its role as a substrate in enzymatic assays. The detailed methods and results offer insights into enzyme functions and potential therapeutic targets.
Enzymology: Kinetic Studies of Nucleotide Metabolism
Application Summary
This compound is used in enzymology for kinetic studies of nucleotide metabolism, particularly in the context of nucleotide salvage pathways .
Methods of Application
Kinetic assays are conducted where the compound serves as a substrate for enzymes involved in nucleotide metabolism. The reaction rate is measured under various substrate concentrations to determine kinetic parameters like Km and Vmax.
Results Summary
The kinetic data obtained helps in understanding the efficiency and capacity of enzymes in nucleotide salvage, which is vital for developing therapeutic strategies for metabolic disorders.
Oncology: Tumor Cell Proliferation Marker
Application Summary
In oncology, the compound is utilized as a marker for tumor cell proliferation due to its incorporation into DNA during cell division .
Methods of Application
Cancer cells are treated with the compound, and its incorporation into DNA is measured as an indicator of cell proliferation. This is often done using radiolabeled or fluorescent derivatives of the compound.
Results Summary
The level of incorporation reflects the rate of cell division, providing a quantitative measure of tumor cell proliferation, which is crucial for evaluating the efficacy of anticancer treatments.
Toxicology: Assessment of Cellular Toxicity
Application Summary
Thymidine analogs like this compound are used in toxicology to assess cellular toxicity by measuring the inhibition of DNA synthesis .
Methods of Application
Cells are exposed to toxic substances, followed by treatment with the compound. The degree of inhibition of its incorporation into DNA is measured as an indicator of cellular toxicity.
Results Summary
The results provide insights into the cytotoxic effects of substances, aiding in the safety evaluation of chemicals and pharmaceuticals.
Virology: Antiviral Drug Screening
Application Summary
The compound is used in virology for screening potential antiviral drugs that target viral DNA polymerases .
Methods of Application
Viral DNA polymerase assays are performed using the compound as a substrate. The inhibition of the enzyme by drug candidates is measured to assess their antiviral potential.
Results Summary
Effective antiviral agents show significant inhibition of viral DNA polymerase activity, which is quantified and used to rank the potency of the compounds.
Immunology: Immune Cell Activation Marker
Application Summary
In immunology, the compound serves as a marker for immune cell activation, particularly in lymphocytes during the immune response .
Methods of Application
Lymphocytes are stimulated with antigens or mitogens, and the uptake of the compound is measured to assess their activation status.
Results Summary
Increased uptake of the compound indicates lymphocyte activation, which is important for understanding immune responses and for vaccine development.
Neurobiology: Neuronal Activity Indicator
Application Summary
Neurobiologists use this compound as an indicator of neuronal activity, as active neurons incorporate nucleotide analogs during neurotransmission .
Propiedades
IUPAC Name |
disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJRNERVYXCVSM-LRIMUOJLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4Na2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858479 | |
| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt | |
CAS RN |
24418-12-0 | |
| Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



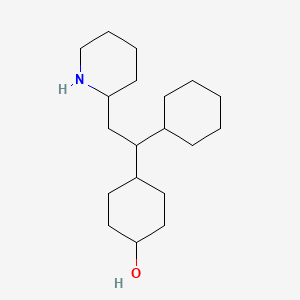

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)
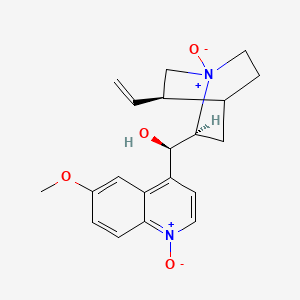

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
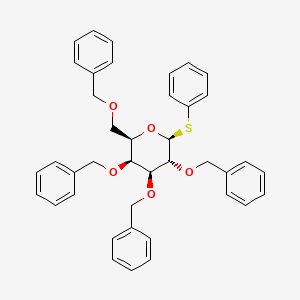
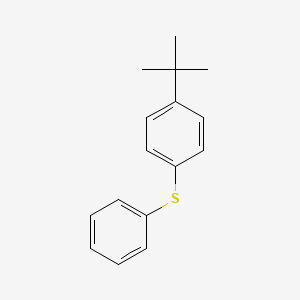
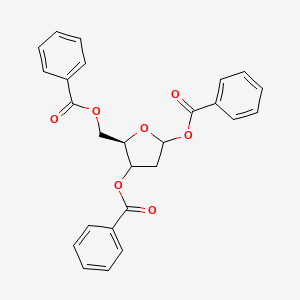
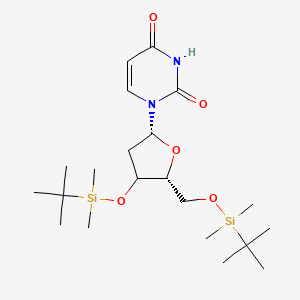
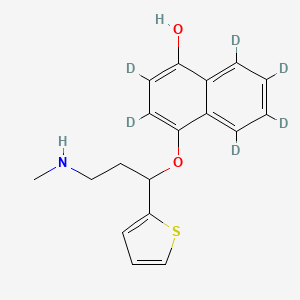

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)